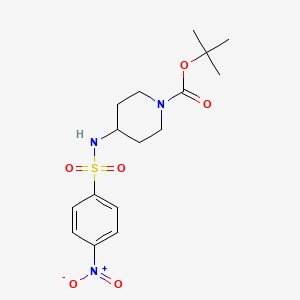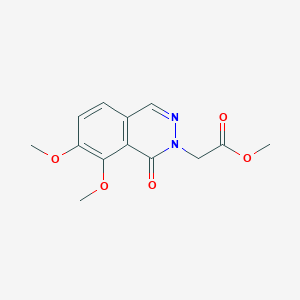![molecular formula C24H26N4O2 B3013968 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034567-84-3](/img/structure/B3013968.png)
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring, a tetrahydroimidazo[1,2-a]pyridine moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and biological activities.
Mécanisme D'action
Target of Action
Similar compounds, such as tetrahydroimidazo[1,2-a]pyrimidine derivatives, have been found to exhibit a wide variety of biological activities, including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .
Mode of Action
It’s known that similar compounds can inhibit all of the four g-protein families . This inhibition interferes with two second messenger pathways, the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathway .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of G-protein families can disrupt the cAMP and IP1 pathways, which are critical for various cellular functions .
Result of Action
The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. For instance, similar compounds have been found to inhibit critical functions in cancer progression, particularly cell proliferation and cell survival .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide are largely determined by its interactions with various biomolecules. It has been found to exhibit antimicrobial activity, suggesting that it interacts with enzymes, proteins, and other biomolecules in bacteria
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects and their implications for cellular processes.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroimidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Attachment of the phenyl group: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is reacted with an appropriate electrophile.
Formation of the benzamide group: This final step typically involves the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the morpholine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities
Morpholine-containing compounds: These molecules also feature the morpholine ring and are known for their diverse chemical reactivity and biological properties.
Uniqueness
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-2,5-6,8-11,17H,3-4,7,12-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKHBVVGAXHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)


![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)



